

I-Gatifloxacin-d4 CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **I-Gatifloxacin-d4**

Cat. No.: **B12370853**

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I-Gatifloxacin-d4: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **I-Gatifloxacin-d4**. It provides core information on its chemical properties, alongside its unlabeled counterpart, Gatifloxacin, and outlines relevant experimental methodologies.

Core Compound Identification

I-Gatifloxacin-d4 is the deuterated form of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The incorporation of four deuterium atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies.

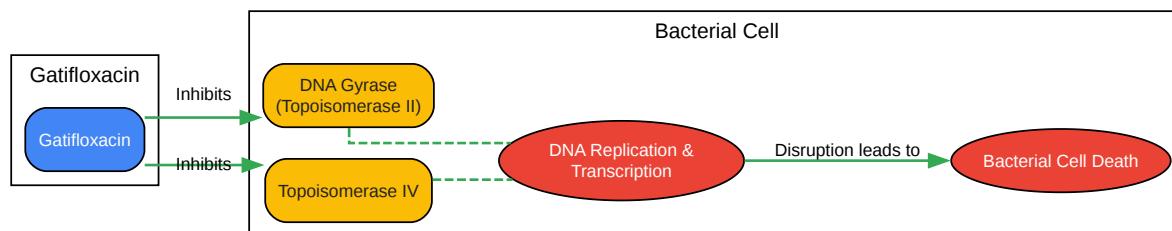
Physicochemical Properties

The key identifiers and molecular properties of **I-Gatifloxacin-d4** and Gatifloxacin are summarized below for easy comparison.

Property	I-Gatifloxacin-d4	Gatifloxacin
CAS Number	1190043-25-4	112811-59-3
Molecular Formula	C ₁₉ H ₁₈ D ₄ FN ₃ O ₄	C ₁₉ H ₂₂ FN ₃ O ₄
Molecular Weight	379.42 g/mol	375.39 g/mol
IUPAC Name	1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid	1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Synonyms	[2H4]-Gatifloxacin, Gatifloxacin-d4	Tequin, Zymar, Gatiflo
Appearance	White to Off-White Solid	White to pale yellow crystalline powder
Melting Point	Not specified	182-185 °C
Solubility	pH dependent	pH dependent

Mechanism of Action

Gatifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.^{[1][2][3]} These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.^{[1][3]} The inhibition of these enzymes leads to the disruption of the superhelical structure of bacterial DNA, ultimately resulting in cell death. Gatifloxacin possesses a high affinity for bacterial DNA gyrase, approximately 100 times greater than for its mammalian counterpart, which contributes to its selective toxicity.



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Mechanism of action of Gatifloxacin.

Experimental Protocols

Synthesis of Gatifloxacin

While the specific protocol for **I-Gatifloxacin-d4** is proprietary to manufacturers of stable isotope-labeled compounds, the synthesis of the parent compound, Gatifloxacin, is well-documented. A common synthetic route involves the nucleophilic substitution of 2-methylpiperazine onto a quinolone core.

Materials:

- 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid
- 2-methylpiperazine
- Dimethyl sulfoxide (DMSO)
- Water
- Acetonitrile

Procedure:

- In a reaction vessel under a nitrogen atmosphere, dissolve 2-methylpiperazine in DMSO.
- Heat the mixture to approximately 55°C.

- Add 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid to the heated mixture in portions over several hours.
- Maintain the reaction at 55°C for approximately 24 hours, monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture.
- Add water to precipitate the crude Gatifloxacin.
- Further cool the mixture to facilitate complete precipitation.
- Filter the resulting solid and wash with acetonitrile.
- Dry the product under a vacuum to yield Gatifloxacin.

Further purification can be achieved by recrystallization from a suitable solvent like methanol to obtain high-purity Gatifloxacin.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative determination of Gatifloxacin in bulk drug and pharmaceutical formulations.

Instrumentation:

- HPLC system with a UV detector
- Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

- Acetonitrile (HPLC grade)
- Disodium hydrogen phosphate buffer
- Orthophosphoric acid

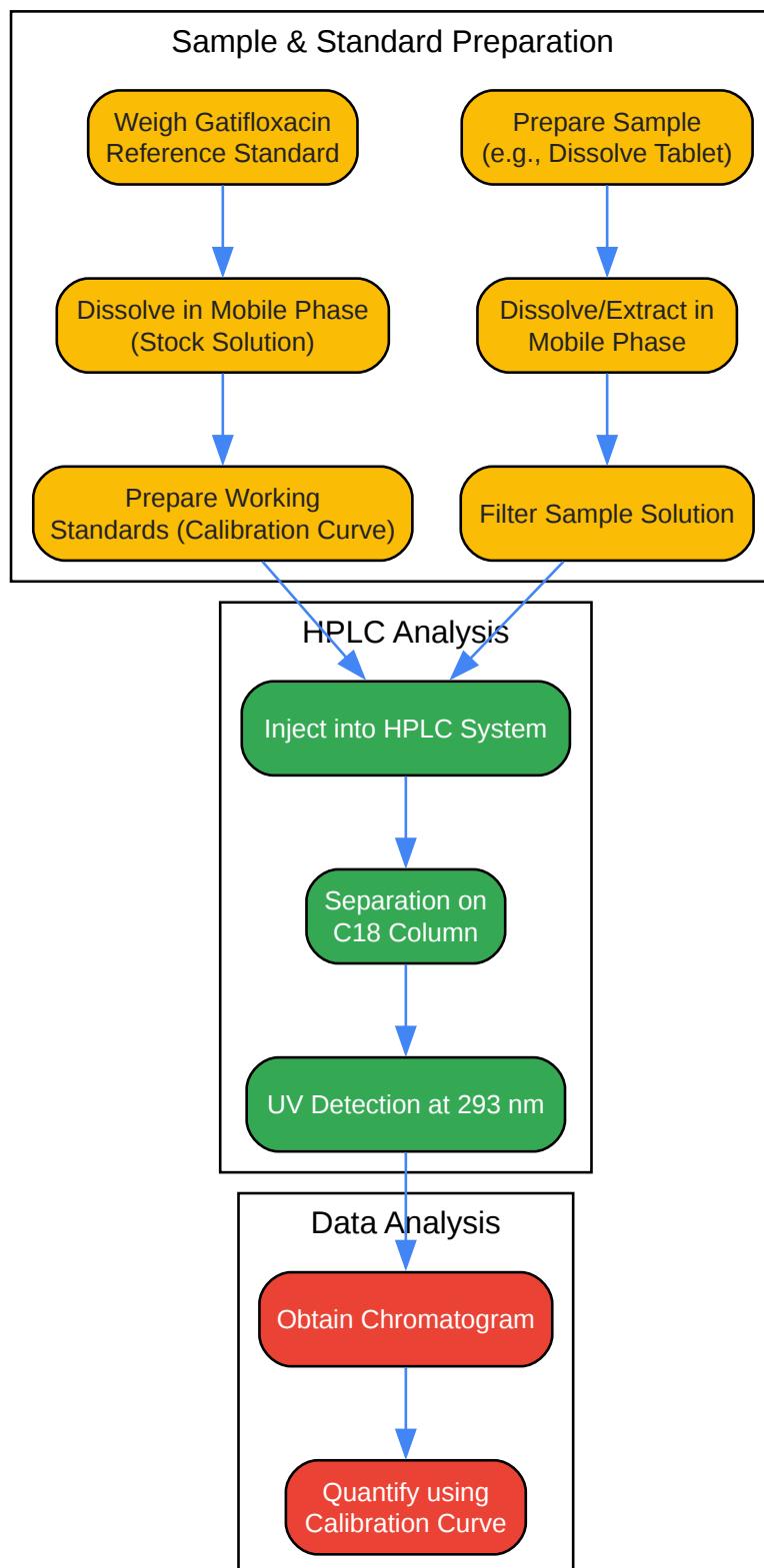
- Purified water

Chromatographic Conditions:

- Mobile Phase: A mixture of disodium hydrogen phosphate buffer and acetonitrile (e.g., 75:25, v/v), with the pH adjusted to 3.3 using orthophosphoric acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 293 nm.
- Column Temperature: Ambient (e.g., 25 ± 2 °C).
- Injection Volume: As required by the specific assay.

Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh a known amount of Gatifloxacin reference standard and dissolve it in the mobile phase to achieve a specific concentration (e.g., 100 μ g/mL).
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve over a suitable concentration range (e.g., 4.0–40 μ g/mL).
- Sample Preparation: Extract the drug from the formulation (e.g., tablets, eye drops) using the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 μ m membrane filter before injection.



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Workflow for HPLC analysis of Gatifloxacin.

Applications in Research

I-Gatifloxacin-d4 is primarily used as an internal standard in analytical and bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Gatifloxacin in biological matrices like plasma and tissue samples. Its use is critical for pharmacokinetic, drug metabolism, and bioequivalence studies, where precise measurement of the parent drug is essential.

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- To cite this document: BenchChem. [I-Gatifloxacin-d4 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12370853#i-gatifloxacin-d4-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b12370853#i-gatifloxacin-d4-cas-number-and-molecular-formula)

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